MK-3697
Overview
Description
MK-3697 is a selective orexin 2 receptor antagonist, primarily developed for the treatment of insomnia. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. By selectively targeting the orexin 2 receptor, this compound helps in promoting sleep without significantly affecting other physiological processes .
Mechanism of Action
MK-3697, also known as M8238285OA or MK3697, is a potent and selective antagonist of the Orexin 2 receptor . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the Orexin 2 receptor (OX2R) . The Orexin system, consisting of Orexin peptides and their receptors (OX1R and OX2R), plays a crucial role in arousal and sleep/wake cycles .
Mode of Action
This compound acts as a selective antagonist at the OX2R . By binding to this receptor, it inhibits the action of Orexin neuropeptides, which are known to promote arousal . This results in a promotion of sleep .
Biochemical Pathways
The Orexin system is a key player in the regulation of sleep and wakefulness . By antagonizing the OX2R, this compound affects the Orexin signaling pathway, leading to an increase in both rapid eye movement (REM) and non-REM (NREM) sleep .
Result of Action
The molecular effect of this compound is the antagonism of the OX2R, which leads to the promotion of sleep . On a cellular level, this results in an increase in both REM and NREM sleep . In preclinical studies, this compound has demonstrated excellent sleep efficacy .
Biochemical Analysis
Biochemical Properties
MK-3697 interacts with the orexin 2 receptor (OX2R), demonstrating a high affinity with a Ki value of 1.1 nM . It is selective for OX2R over the orexin 1 receptor (OX1R), with a Ki value of 3,600 nM for the latter . This interaction with the orexin receptors plays a crucial role in its biochemical activity.
Cellular Effects
The effects of this compound at the cellular level are primarily related to its influence on sleep regulation. By antagonizing the orexin 2 receptor, this compound can decrease active awake time and increase slow wave sleep (SWS) and rapid eye movement (REM) sleep .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the orexin 2 receptor, thereby inhibiting the activity of this receptor . This inhibition disrupts the normal functioning of the orexin system, which plays a key role in wakefulness and arousal.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent sleep efficacy across species
Dosage Effects in Animal Models
In animal models, this compound has shown to decrease active awake time and increase slow wave sleep and rapid eye movement sleep when administered at a dose of 100 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-3697 involves the preparation of 2,5-disubstituted isonicotinamide derivatives. The synthetic route typically includes the following steps:
Formation of the isonicotinamide core: This involves the reaction of isonicotinic acid with appropriate amines under specific conditions to form the core structure.
Substitution reactions: Various substituents are introduced at the 2 and 5 positions of the isonicotinamide core through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
MK-3697 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents at specific positions on the isonicotinamide core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
MK-3697 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of orexin receptor antagonists and their chemical properties.
Biology: Employed in research to understand the role of orexin receptors in biological processes such as sleep regulation and appetite control.
Medicine: Investigated for its potential therapeutic applications in treating insomnia and other sleep disorders.
Industry: Utilized in the development of new pharmaceuticals targeting orexin receptors .
Comparison with Similar Compounds
Similar Compounds
MK-1064: Another selective orexin 2 receptor antagonist with similar sleep-promoting effects.
Suvorexant: A dual orexin receptor antagonist that targets both orexin 1 and orexin 2 receptors.
Lemborexant: Another dual orexin receptor antagonist used for treating insomnia
Uniqueness
MK-3697 is unique in its high selectivity for the orexin 2 receptor, which allows it to promote sleep with minimal side effects compared to dual orexin receptor antagonists. This selectivity reduces the risk of narcoleptic and cataplectic side effects, making it a promising candidate for treating insomnia .
Properties
IUPAC Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUDUXMPUHJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224846-01-8 | |
Record name | MK-3697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-3697 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?
A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.
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